molecular formula C22H21FO5 B4668455 ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B4668455
M. Wt: 384.4 g/mol
InChI Key: QYYIIBLIQCVRRI-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a useful research compound. Its molecular formula is C22H21FO5 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.13730193 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-[7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO5/c1-3-26-21(24)11-10-19-14(2)18-9-8-17(12-20(18)28-22(19)25)27-13-15-4-6-16(23)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYIIBLIQCVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the class of chromenone derivatives. Its complex structure, characterized by a chromenone core and various functional groups, suggests significant potential for biological activity. This article explores the biological activities, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C22H20FO5C_{22}H_{20}FO_5, with a molecular weight of approximately 374.39 g/mol. The presence of the fluorobenzyl group and the propanoate ester enhances its solubility and potential interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several promising pharmacological properties:

  • Antioxidant Activity : Compounds with chromenone structures are known for their antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Anticancer Potential : Similar chromenone derivatives have shown cytotoxic effects against various cancer cell lines, indicating a possible mechanism for inducing apoptosis in tumor cells.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : The structure allows for potential binding to specific receptors, altering signaling pathways associated with inflammation and cell proliferation.

Comparative Analysis

To understand its unique properties, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoateC15H16O5C_{15}H_{16}O_5Lacks halogen substituents; simpler structure
Ethyl 3-{6-chloro-7-[fluorobenzyl]oxy}-4-methylcoumarinC21H19ClFO5C_{21}H_{19}ClFO_5Similar coumarin core but different substituents
Ethyl 3-{6-bromo-[benzoyloxy]} -4-methylcoumarinC22H19BrO5C_{22}H_{19}BrO_5Contains bromine instead of chlorine; different reactivity

The unique combination of fluorine and the chromenone core in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}}propanoate:

  • Study on Antioxidant Activity : A study demonstrated that chromenone derivatives exhibit significant scavenging activity against free radicals, suggesting potential applications in oxidative stress-related conditions.
    "Chromone derivatives showed remarkable antioxidant properties, which could be harnessed for therapeutic applications" .
  • Anti-inflammatory Research : Another investigation indicated that similar compounds could reduce pro-inflammatory cytokines in vitro, highlighting their potential in managing inflammatory diseases.
    "Compounds with chromenone structures have shown promise in inhibiting inflammatory responses" .
  • Anticancer Studies : Research involving analogs of this compound revealed cytotoxic effects against various cancer cell lines, indicating a pathway for further exploration into cancer therapies.
    "Cytotoxicity assays confirmed that certain chromenone derivatives effectively induced apoptosis in cancer cells" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.